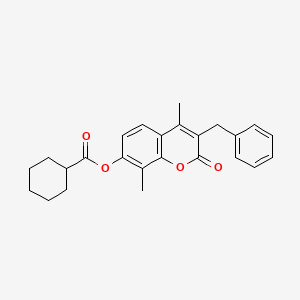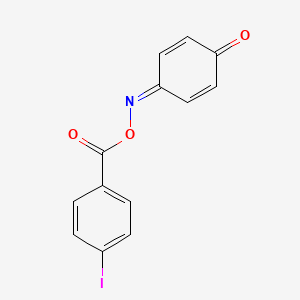![molecular formula C19H23FN2O2 B3959001 4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B3959001.png)
4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol
描述
4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol is a chemical compound that belongs to the class of opioid receptor agonists. It is also known as Tramadol, which is a commonly used pain reliever medication. Tramadol is a synthetic opioid that acts as a weak μ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. It is used to treat moderate to severe pain and is available in various forms, including tablets, capsules, and injections.
作用机制
Tramadol acts as a weak μ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. It binds to the μ-opioid receptors in the brain and spinal cord, which reduces the perception of pain. Tramadol also inhibits the reuptake of serotonin and norepinephrine, which enhances their activity in the brain and reduces the perception of pain.
Biochemical and Physiological Effects:
Tramadol has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It also has the potential to cause addiction and dependence, which can lead to withdrawal symptoms upon discontinuation.
实验室实验的优点和局限性
Tramadol is a widely used pain reliever medication that has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. Tramadol also has a predictable pharmacokinetic profile, which makes it easier to study in laboratory animals. However, Tramadol has several limitations, including its weak potency, potential for addiction and dependence, and the risk of respiratory depression.
未来方向
There are several future directions for the research on Tramadol. One area of interest is the development of more potent and selective μ-opioid receptor agonists that have fewer side effects and a lower risk of addiction and dependence. Another area of interest is the development of alternative pain management strategies that do not rely on opioid medications. Additionally, further research is needed to better understand the mechanisms of action of Tramadol and its potential for abuse and dependence.
科学研究应用
Tramadol has been extensively studied for its analgesic properties. It has been found to be effective in treating various types of pain, including acute and chronic pain. Tramadol has also been studied for its potential use in the management of neuropathic pain, cancer pain, and postoperative pain.
属性
IUPAC Name |
4-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-19-11-14(4-9-18(19)23)12-22-10-2-3-17(13-22)21-16-7-5-15(20)6-8-16/h4-9,11,17,21,23H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMZNXOJNCRXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,4-dichlorophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958920.png)
![1-(2-methoxyphenyl)-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3958948.png)
![2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3958951.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B3958956.png)
![1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethyl acetate](/img/structure/B3958960.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B3958966.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3958979.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B3958990.png)
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3958992.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3959004.png)
![2-{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3959007.png)